4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChI Key |
YPNDAAQMPSJWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclization
Regioselective Bromination at Position 4
Bromination of the pyrazole ring is critical for introducing the 4-bromo substituent. N-Bromosuccinimide (NBS) and potassium persulfate are widely used brominating agents.
Oxidative Bromination with Potassium Persulfate
A patent detailing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate synthesis reported bromination using potassium persulfate in acetonitrile with sulfuric acid catalysis. The reaction proceeded at 55–65°C, achieving 75–80% yield. For this compound, analogous conditions could brominate the pyrazole at position 4, provided steric and electronic factors favor this regioselectivity.
NBS-Mediated Bromination
NBS in dichloromethane at 0°C selectively brominates electron-rich pyrazole positions. A study on 5-cyano-pyrazoles demonstrated that NBS brominates position 4 when the nitrile group at position 5 electronically activates the ring. This method avoids over-bromination and is compatible with nitrile functionalities.
Introduction of the Nitrile Group
The 5-carbonitrile group is introduced via nucleophilic substitution or cyanation reactions.
Cyanation of Halogenated Intermediates
Aryl halides undergo cyanation using copper(I) cyanide (CuCN) or palladium-catalyzed reactions. For example, 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylate can be treated with CuCN in dimethylformamide (DMF) at 120°C to replace the ester with a nitrile. However, this method risks side reactions, necessitating precise temperature control.
Mechanochemical Nitrile Incorporation
N-Alkylation with Propan-2-yl Groups
Introducing the isopropyl group at position 1 typically involves alkylation of pyrazole precursors.
Alkylation of Pyrazole Amines
1H-Pyrazole-1-amine reacts with 2-bromopropane in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 80°C. This method achieves >85% yield but requires careful exclusion of moisture to prevent hydrolysis.
Mitsunobu Reaction
Comparative Data Tables
Table 1: Bromination Methods for 4-Bromo-Substituted Pyrazoles
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidative Bromination | K2S2O8/H2SO4 | Acetonitrile | 55–65 | 75–80 | |
| NBS Bromination | NBS | DCM | 0 | 70–75 | |
| CuCN Cyanation | CuCN | DMF | 120 | 65–70 |
| Catalyst | Reaction Type | Time (min) | Yield (%) |
|---|---|---|---|
| Fe3O4@SiO2@Tannic acid | Mechanochemical | 30 | 92 |
| InCl3 | Ultrasound MCR | 20 | 89 |
| CuCN | Thermal Cyanation | 180 | 68 |
Scientific Research Applications
Antifungal Activity
Research has demonstrated that 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile exhibits antifungal properties against various fungal pathogens. Studies indicate that it can inhibit the growth of specific strains, making it a candidate for developing antifungal agents.
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Initial studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by inflammation.
Anticancer Potential
Recent investigations have focused on the anticancer properties of pyrazole derivatives, including this compound. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines, with some derivatives showing significant cytotoxicity . This positions the compound as a potential lead in cancer drug development.
Synthetic Applications
The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions involving hydrazines and carbonitriles. The versatility of its synthesis makes it an attractive intermediate in organic synthesis and medicinal chemistry .
Pesticide Development
The compound's structural characteristics allow for its use as an intermediate in the synthesis of novel pesticides. Its derivatives have been investigated for their insecticidal properties, contributing to the development of broad-spectrum agricultural chemicals .
Research Insights and Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The bromine and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The isopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Molecular Properties
Pyrazole derivatives exhibit diverse biological and chemical properties based on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituents and Molecular Properties
Key Observations:
- Substituent Position : The position of bromine and nitrile groups significantly affects reactivity. For example, 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (Br at 5, CN at 4) differs in electronic properties compared to the target compound (Br at 4, CN at 5).
- Steric Effects : Bulky groups like benzyl () or isopropyl (target compound) influence solubility and reaction kinetics in cross-coupling reactions.
- Functional Groups : Carbothioamide (C=S) in increases melting points (192–193°C) due to hydrogen bonding, whereas nitriles generally lower melting points .
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Reactivity Profile | Potential Applications |
|---|---|---|
| This compound | Suzuki-Miyaura coupling (Br at 4), CN as electrophile | Pharmaceuticals, agrochemicals |
| 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | Stille coupling (Br at 5) | Ligands in catalysis |
| 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile | Buchwald-Hartwig amination (Br at 4) | Polymer additives |
Biological Activity
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H9BrN4, with a molecular weight of approximately 215.08 g/mol. The structure features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a carbonitrile group at the 5-position of the pyrazole ring.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, demonstrating its effectiveness against resistant strains .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary findings suggest it may reduce inflammation in biological systems, making it a candidate for further investigation in treating inflammatory diseases .
3. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. It has been tested against several cancer cell lines, such as MCF7 and A549, with IC50 values indicating significant cytotoxicity (e.g., IC50 = 26 µM against A549) . The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of bromine enhances its reactivity and binding affinity to enzymes and receptors involved in inflammatory and cancer pathways. Further research is needed to elucidate these interactions fully.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was among the most active compounds tested against Staphylococcus epidermidis, showing promising results in both MIC and time-kill assays .
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer potential of pyrazole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its role as a potential lead compound for further development in oncology .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | C7H8BrN3 | Methyl group instead of isopropyl |
| 4-Bromo-3-methyl-1H-pyrazole | C7H8BrN2 | Methyl group at the 3-position |
| 4-Bromo-1-(ethyl)-1H-pyrazole | C6H7BrN3 | Ethyl group at the 1-position |
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by bromination at the 4-position. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Lewis acids like ZnCl₂ may accelerate bromination .
- Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track intermediate formation .
Q. How is this compound characterized spectroscopically?
- Key Techniques :
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Solubility : Limited in water; dissolves in DMSO, DMF, or dichloromethane.
- Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmosphere to prevent bromine displacement .
Advanced Research Questions
Q. How do electronic effects of the isopropyl and bromine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing nitrile stabilizes transition states .
- Steric hindrance from the isopropyl group may reduce reaction rates; bulky ligands (e.g., SPhos) improve efficiency .
Q. How can computational methods (e.g., DFT) predict the compound’s interactions with biological targets?
- Methodology :
- Docking studies : Use software (AutoDock Vina) to model binding with enzymes (e.g., kinases).
- ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential for blood-brain barrier penetration .
- Electrostatic potential maps : Reveal nucleophilic/electrophilic regions for site-specific modifications .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Analysis Framework :
- Recommendation : Standardize assays (e.g., CLSI guidelines) and use isogenic cell lines to isolate compound effects .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Approaches :
- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to improve crystal growth .
- Derivatization : Introduce hydrogen-bonding groups (e.g., –OH) to enhance lattice stability .
- Cryocooling : Prevents radiation damage during data collection .
Q. How to address ambiguities in <sup>13</sup>C NMR assignments caused by tautomerism in the pyrazole ring?
- Solutions :
- 2D NMR (HSQC, HMBC) : Correlates carbon signals with adjacent protons .
- Dynamic NMR experiments : Performed at variable temperatures to observe tautomeric equilibria .
- Computational modeling : Gaussian calculations predict chemical shifts for comparison .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Critical Factors :
- Strain specificity : Activity against Candida albicans vs. Aspergillus fumigatus varies due to membrane ergosterol content .
- Synergistic effects : Combination with fluconazole enhances efficacy by 3–5 fold .
- Resistance mechanisms : Overexpression of efflux pumps (e.g., CDR1) reduces intracellular accumulation .
Q. How to reconcile divergent yields in bromination reactions?
- Variables to Optimize :
| Variable | Optimal Range | Impact |
|---|---|---|
| Bromine source | NBS > Br₂ | Higher regioselectivity |
| Solvent polarity | Dichloroethane > THF | Stabilizes bromonium intermediates |
| Reaction time | 6–8 hrs | Prevents over-bromination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
